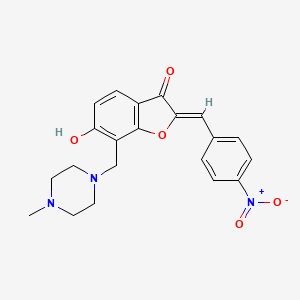

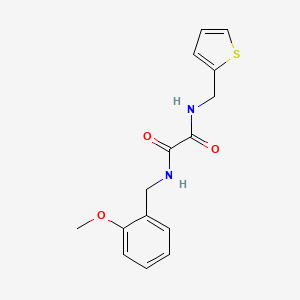

3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a compound with the CAS Number: 1820718-10-2. It has a molecular weight of 179.22 . The compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one”, is an important area in the development of new drugs . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and are used in various commercially available drugs .Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has significant implications for drug development and the prediction of drug-drug interactions. Inhibitors like furafylline, montelukast, and ketoconazole have been identified for their selectivity towards specific CYP isoforms, which is crucial for understanding the metabolism of drugs and the potential for interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, and their diverse biological activities, such as insectoacaricidal and antihypertensive effects, highlights the versatility of these compounds in medicinal chemistry. The study emphasizes the importance of the synthesis methods and the potential of these derivatives for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Imidazole Derivatives and Their Antitumor Activity

The antitumor properties of imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed. Some compounds have shown promise in preclinical testing, indicating the potential for the development of new antitumor drugs based on the imidazole scaffold (Iradyan et al., 2009).

Health Benefits of 4,4-Dimethyl Phytosterols

Research on 4,4-dimethyl phytosterols, which are characterized by their disease prevention properties and involvement in the endogenous cannabinoid system, suggests potential therapeutic applications beyond their traditional use. The review calls for further research to confirm their benefits and explore clinical applications (Zhang et al., 2019).

Azole Derivatives as Potent Antibacterial and Antifungal Agents

A comprehensive review of azole derivatives, including imidazole, triazole, and tetrazole, has shown these compounds to possess significant antimicrobial activity. The review discusses the structure-activity relationship and highlights the importance of triazole and imidazole scaffolds in designing antimicrobial compounds (Emami et al., 2022).

Propiedades

IUPAC Name |

3,3-dimethyl-4-(1-methylimidazol-2-yl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2)6(11-8(9)13)7-10-4-5-12(7)3/h4-6H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYLDXQRVBHUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=NC=CN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)

![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)

![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)

![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)

![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)